3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
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Overview
Description
3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of both chloromethyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-(trifluoromethyl)-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The triazole ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while reactions with thiols can produce thiomethyl derivatives.
Scientific Research Applications
3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
5-(trifluoromethyl)-1,2,4-triazole: Lacks the chloromethyl group, affecting its chemical behavior and applications.
3-(methyl)-5-(trifluoromethyl)-4H-1,2,4-triazole: Substitution of the chloromethyl group with a methyl group alters its reactivity.
Uniqueness
The presence of both chloromethyl and trifluoromethyl groups in 3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole makes it unique compared to its analogs. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H3ClF3N3 |
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Molecular Weight |
185.53 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H3ClF3N3/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2,(H,9,10,11) |
InChI Key |
ZWYGGQRIUYTOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NN1)C(F)(F)F)Cl |
Origin of Product |
United States |
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